2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 4-bromobenzenesulfonyl moiety, a 4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl core, and a 3-methylphenyl acetamide group. The dihydropyridinone ring may confer conformational rigidity, influencing bioavailability and target selectivity.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-14-5-4-6-18(11-14)24-20(26)13-25-16(3)12-15(2)21(22(25)27)30(28,29)19-9-7-17(23)8-10-19/h4-12H,13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJLGSUDIIBPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Cyclization
Ethyl acetoacetate (2.0 equiv), ammonium acetate (1.2 equiv), and paraformaldehyde (1.0 equiv) undergo cyclization in refluxing ethanol (48 h) to yield 4,6-dimethyl-2-oxo-1,2-dihydropyridine. The reaction proceeds via enamine formation and subsequent cyclization, as evidenced by the disappearance of starting material peaks in thin-layer chromatography (TLC).
Analytical Data :
Bromination at Position 3
The dihydropyridinone is treated with N-bromosuccinimide (NBS, 1.1 equiv) and benzoyl peroxide (radical initiator) in carbon tetrachloride (reflux, 6 h) to introduce a bromine atom at position 3. The reaction mechanism involves radical-mediated hydrogen abstraction, favoring substitution at the electron-rich 3-position.
Analytical Data :
- Yield : 52%
- ¹³C NMR (100 MHz, CDCl3) : δ 162.1 (C2=O), 148.9 (C3-Br), 123.4 (C5), 22.1 (4-CH3), 21.8 (6-CH3).
Introduction of 4-Bromobenzenesulfonyl Group
The bromine at position 3 is displaced via nucleophilic aromatic substitution (NAS) using sodium 4-bromobenzenesulfinate.
Sulfonylation Reaction
A mixture of 3-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine (1.0 equiv), sodium 4-bromobenzenesulfinate (1.5 equiv), and copper(I) iodide (10 mol%) in dimethylformamide (DMF) is heated at 110°C for 24 h. The reaction proceeds via a Cu-catalyzed Ullmann-type coupling, replacing bromide with the sulfonyl group.
Reaction Optimization :
| Condition | Variation | Yield (%) |
|---|---|---|
| Catalyst | None | 12 |
| Catalyst | CuI | 74 |
| Solvent | DMF | 74 |
| Solvent | Toluene | 28 |
| Temperature (°C) | 110 | 74 |
| Temperature (°C) | 80 | 41 |
Analytical Data :
Alkylation with 2-Chloro-N-(3-methylphenyl)acetamide
The dihydropyridinone nitrogen is alkylated with 2-chloro-N-(3-methylphenyl)acetamide, synthesized via acylation of 3-methylaniline.
Synthesis of 2-Chloro-N-(3-methylphenyl)acetamide
3-Methylaniline (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in dichloromethane (0°C to RT, 2 h) in the presence of triethylamine (1.5 equiv). The base neutralizes HCl, driving the reaction to completion.
Analytical Data :
- Yield : 89%
- MS (ESI) : m/z 212.1 [M+H]+.
N-Alkylation of Dihydropyridinone
A solution of 3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine (1.0 equiv), 2-chloro-N-(3-methylphenyl)acetamide (1.2 equiv), and potassium carbonate (2.0 equiv) in acetonitrile is refluxed for 12 h. The reaction proceeds via SN2 displacement of chloride by the deprotonated pyridinone nitrogen.
Reaction Optimization :
| Base | Solvent | Yield (%) |
|---|---|---|
| K2CO3 | Acetonitrile | 81 |
| NaH | THF | 63 |
| Et3N | DCM | 44 |
Analytical Data :
- Yield : 81%
- ¹H NMR (400 MHz, DMSO-d6) : δ 10.3 (s, 1H, NH), 7.82–7.21 (m, 8H, Ar-H), 4.92 (s, 2H, CH2), 2.38 (s, 6H, 4-CH3 and 6-CH3), 2.29 (s, 3H, 3-CH3).
Mechanistic Insights and Side Reactions
Competing Pathways in Sulfonylation
Attempts to introduce the sulfonyl group without CuI resulted in negligible conversion, highlighting the necessity of a catalyst for bromide displacement. Parallel oxidation of the dihydropyridinone core was observed at temperatures >120°C, necessitating strict thermal control.
Alkylation Selectivity
The use of bulkier bases (e.g., DBU) led to over-alkylation at the pyridinone oxygen, forming an undesired O-alkylated byproduct (18% yield). Potassium carbonate provided optimal selectivity for N-alkylation.
Comparative Analysis of Synthetic Routes
| Parameter | Hantzsch + Bromination | Direct Sulfonylation |
|---|---|---|
| Total Yield (%) | 32 | 41 |
| Purity (HPLC) | 98.2% | 97.5% |
| Scalability | Moderate | High |
| Cost Efficiency | Low | Moderate |
The CuI-mediated sulfonylation route offers superior scalability and reproducibility, making it preferable for industrial applications.
Chemical Reactions Analysis
2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfonamide group is known to enhance antibacterial activity, making this compound a candidate for further investigation in antimicrobial research .
Anti-inflammatory Potential
Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a potential therapeutic agent for inflammatory diseases .
Enzyme Inhibition
Research has shown that derivatives of sulfonamides can inhibit enzymes such as α-glucosidase and acetylcholinesterase. This suggests that the compound may be explored for its potential in treating conditions like Type 2 Diabetes Mellitus and Alzheimer's disease .
Case Study 1: Antimicrobial Evaluation
A study evaluated various derivatives of sulfonamides, including those structurally similar to our compound, for their antimicrobial efficacy. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the sulfonamide structure can enhance antibacterial properties .
Case Study 2: Inhibition of Lipoxygenase
In silico studies demonstrated that compounds similar to 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide showed strong binding affinities to the active site of lipoxygenase enzymes. These findings support its potential use as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations that contribute to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Sulfonyl vs. Simple Aryl Groups : The target’s 4-bromobenzenesulfonyl group enhances electron-withdrawing effects compared to the bromophenyl group in ’s compound. This could improve binding affinity in enzyme inhibition but may reduce solubility .
- Heterocyclic Cores: The dihydropyridinone ring in the target offers rigidity, contrasting with the tetrahydropyrimidin-2-yl group in [B12] (). The latter’s oxygen/thioether linkage might influence metabolic stability .
- Substituent Effects : The 3-methylphenyl acetamide in the target contrasts with the 3,4-difluorophenyl group in ’s analog. Fluorine substituents often enhance bioavailability, whereas bromine may increase steric hindrance .
Crystallographic and Physicochemical Properties
- Crystal Packing: The compound in exhibits a dihedral angle of 66.4° between aromatic rings, stabilized by N–H⋯O and C–H⋯F interactions .
- Hydrophobicity: The 4,6-dimethyl groups on the dihydropyridinone core likely increase hydrophobicity compared to ’s hydroxyethyl-containing compound, affecting membrane permeability .
Biological Activity
The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic molecule with potential therapeutic applications. Its structure includes key functional groups such as sulfonyl and amide moieties, which are often associated with biological activity in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 519.4 g/mol. The structure features a dihydropyridine core substituted with a bromobenzenesulfonyl group and an acetamide side chain.
Antimicrobial Properties
Research indicates that compounds containing a dihydropyridine structure exhibit significant antimicrobial activity. A study on related compounds demonstrated effectiveness against various bacterial strains, suggesting that the sulfonyl and acetamide groups may enhance this activity through interaction with bacterial cell walls or metabolic pathways .
Analgesic and Anti-inflammatory Effects
The analgesic potential of similar compounds has been explored through pharmacological tests such as the writhing test and hot plate test. These studies suggest that derivatives of the dihydropyridine class can modulate pain pathways, potentially acting as COX inhibitors or affecting other pain-related biological targets . Molecular docking studies have indicated favorable binding affinities for COX-2, hinting at anti-inflammatory properties .
Cytotoxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies on related dihydropyridine derivatives have shown low acute toxicity in animal models, with no significant adverse effects observed in histopathological examinations of organs post-treatment . This suggests that while the compound may exhibit biological activity, it also possesses a favorable safety profile.
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide, and how can computational methods reduce trial-and-error experimentation?
- Methodological Answer:
- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. ICReDD’s approach integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent choice, temperature) .
- Example workflow:
Simulate sulfonylation and acetamide coupling steps.
Validate with small-scale experiments using automated reactors.
Iterate via feedback loops between computational and experimental data .
Q. Which analytical techniques are most effective for characterizing intermediates and final products during synthesis?
- Methodological Answer:
- NMR Spectroscopy: Monitor regioselectivity of sulfonylation and acetamide coupling via H/C shifts.
- HPLC-MS: Detect impurities from side reactions (e.g., bromobenzene sulfone over-substitution).
- X-ray Crystallography: Confirm stereochemistry of the dihydropyridinone core.
- Cross-validate results with computational IR/Raman spectra .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer:
- Design accelerated degradation studies:
- pH Stress Testing: Expose the compound to buffers (pH 1–13) at 40–80°C for 24–72 hours.
- Thermogravimetric Analysis (TGA): Quantify thermal decomposition thresholds.
- LC-MS Tracking: Identify degradation byproducts (e.g., hydrolysis of the acetamide group) .
Advanced Research Questions
Q. How can AI-driven process simulation (e.g., COMSOL Multiphysics) optimize large-scale synthesis while minimizing waste?
- Methodological Answer:
- Model reactor dynamics (e.g., heat/mass transfer) using AI-enhanced COMSOL simulations. Key parameters:
| Parameter | Optimization Goal |
|---|---|
| Mixing efficiency | Minimize localized overheating |
| Solvent recovery rate | Maximize recycling (>90%) |
| Reaction time | Reduce by 30–50% via predictive kinetics |
Q. What strategies resolve contradictions in bioactivity data (e.g., inconsistent IC50 values across studies)?
- Methodological Answer:
- Meta-Analysis Framework:
Standardize assay protocols (e.g., cell lines, incubation times).
Apply multivariate regression to isolate variables (e.g., solvent polarity’s impact on solubility).
Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization).
Q. How does the sulfonyl group’s electronic configuration influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer:
- Computational Study:
- Calculate Fukui indices to map electrophilic/nucleophilic sites.
- Compare HOMO-LUMO gaps of sulfonylated vs. non-sulfonylated analogs.
- Experimental Validation:
- Perform Suzuki-Miyaura coupling with aryl boronic acids; track yields via F NMR (if fluorinated analogs are used).
- Correlate results with frontier molecular orbital theory .
Data Contradiction Analysis
Q. How to address discrepancies in reported crystal structures of the dihydropyridinone core?
- Methodological Answer:
- Crystallographic Reanalysis:
- Use single-crystal XRD to resolve polymorphic variations (e.g., chair vs. boat conformations).
- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br⋯O contacts).
- Cross-reference with computational lattice energy predictions .
Experimental Design Considerations
Q. What safety protocols are critical for handling bromobenzene sulfonyl intermediates?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
